Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoate
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoate is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a sulfanyl-thioether linkage, and a phenethylamino group. This structure combines functional groups critical for applications in medicinal chemistry, such as peptide synthesis or protease inhibition. The Boc group enhances amine stability during synthetic workflows , while the phenethylamino moiety may contribute to bioactivity through receptor interactions.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-5-26-18(24)16(22-19(25)27-20(2,3)4)13-28-14-17(23)21-12-11-15-9-7-6-8-10-15/h6-10,16H,5,11-14H2,1-4H3,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRZQPNKAWHCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC(=O)NCCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is a derivative of serine, an amino acid that plays a crucial role in the functioning of many proteins and enzymes.
Mode of Action
As a serine derivative, it may interact with its targets by mimicking the structure of serine, thereby influencing the function of proteins and enzymes that normally interact with serine.
Result of Action
As a serine derivative, it may influence the function of proteins and enzymes that interact with serine, potentially leading to changes in cellular processes.
Biological Activity
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C20H30N2O5S
- Molar Mass : 410.53 g/mol
- CAS Number : 1397003-49-4
- Purity : >90%
This compound features a tert-butoxycarbonyl (Boc) group, which is commonly used for protecting amines during chemical synthesis. The presence of a sulfanyl group and an oxo group suggests potential interactions with biological systems, particularly in enzyme inhibition or receptor binding.
1. Receptor Interaction
Research indicates that compounds similar to this compound may interact with G protein-coupled receptors (GPCRs). These receptors play crucial roles in signal transduction and are common targets in drug development. For example, studies have shown that modifications in the structure of related compounds can enhance their affinity for specific receptors, leading to varying biological responses .
2. Cytotoxicity Studies
In vitro cytotoxicity assays have been employed to assess the safety profile of this compound. Preliminary results suggest that at certain concentrations, it exhibits low cytotoxic effects on human primary hepatocytes and rat brain striatum neurons. The calculated IC50 values indicate a moderate safety margin, prompting further investigation into its therapeutic potential .
Case Studies and Experimental Data
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H26N2O5S
- Molecular Weight : 382.48 g/mol
- CAS Number : 1396978-94-1
The compound features a tert-butoxycarbonyl group, which is often employed in peptide synthesis due to its protective properties, allowing for selective reactions without interfering with other functional groups.
Biological Activities
-
Anticancer Potential :
Research has indicated that derivatives of ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoate exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in tumor cells, suggesting a potential role in cancer therapy . -
Antimicrobial Properties :
The compound has been investigated for its antimicrobial activities. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent . -
Anthelmintic Activity :
Some derivatives have shown promise in treating parasitic infections due to their anthelmintic properties. The ability to target specific biochemical pathways in parasites could lead to the development of novel treatments for helminth infections .
Synthetic Utility
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further modifications, enabling the creation of a variety of analogs with potentially enhanced biological activities.
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Key Features | Yield (%) | References |
|---|---|---|---|
| Route A | Direct amidation with phenethylamine | 75% | |
| Route B | Multi-step synthesis using protecting groups | 65% | |
| Route C | One-pot synthesis from simpler precursors | 80% |
Case Studies
-
Case Study on Anticancer Activity :
In a study published in Frontiers in Chemistry, derivatives of the compound were tested against several cancer cell lines, revealing significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents . The mechanism of action was hypothesized to involve disruption of cellular signaling pathways critical for cancer cell survival. -
Case Study on Antimicrobial Efficacy :
A recent investigation evaluated the antimicrobial activity of this compound against resistant strains of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics, suggesting potential as a new class of antimicrobial agents . -
Case Study on Anthelmintic Effects :
Research conducted on various derivatives demonstrated effective anthelmintic properties against common parasitic worms. The study highlighted the importance of structural modifications in enhancing efficacy and reducing toxicity to host organisms .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents on the sulfanyl group, amino protection, and ester modifications. Key comparisons include:
Table 1: Comparative Analysis of Structural Analogs
Key Differences and Implications
- Functional Groups: The phenethylamino group in the target compound distinguishes it from analogs with ethoxycarbonyl (e.g., ) or chlorobenzoyl substituents (e.g., ). This group may enhance binding to aromatic receptors or improve membrane permeability. Boc Protection: Present in the target compound and analogs , the Boc group offers stability during synthesis but requires acidic conditions for removal, unlike the free amine in . Sulfanyl Modifications: The 2-oxo-2-(phenethylamino)ethyl group introduces a secondary amide, contrasting with the ethoxycarbonyl () or halogenated () groups. This may alter reactivity in nucleophilic substitutions or redox reactions.
- Physical Properties: The hydrochloride salt in exhibits higher aqueous solubility compared to neutral esters (e.g., ).
Synthetic Utility :
- Analogs like and are synthesized via reflux with yields up to 96% under optimized conditions , whereas the target compound’s synthesis likely requires coupling of phenethylamine to a sulfanyl precursor.
- The Boc group’s acid-labile nature (shared across ) contrasts with the stability of the 3-chlorobenzoyl group in , which may resist hydrolysis.
Q & A
Q. Critical Factors :
- Temperature : Maintain ≤0°C during Boc protection to minimize side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance thioether formation efficiency.
- Purification : Chromatography (HPLC or flash column) is essential to isolate the product from urea by-products (from DCC) .
Advanced: How does stereochemistry at the sulfanyl-linked moiety affect biological interactions, and what techniques resolve structural ambiguities?
Methodological Answer:
The thioether bridge’s stereochemistry influences binding to enzymes (e.g., proteases) by altering spatial compatibility.
- Analytical Techniques :
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) .
- X-ray Crystallography : Resolves absolute configuration (e.g., used crystallography for a related compound) .
- NMR Spectroscopy : NOESY or ROESY experiments detect spatial proximity of protons near the chiral center .
Case Study : A structurally similar compound () showed a 10-fold difference in IC₅₀ between (R)- and (S)-configurations against a protease target, highlighting the need for stereochemical control .
Basic: What spectroscopic methods effectively characterize this compound, and what key signatures are expected?
Methodological Answer:
- NMR :
- ¹H NMR : Look for Boc group tert-butyl protons at δ 1.4 ppm (singlet), phenethylamino aromatic protons at δ 7.2–7.4 ppm, and sulfanyl-linked CH₂ at δ 3.0–3.5 ppm .
- ¹³C NMR : Ester carbonyl at ~170 ppm, Boc carbonyl at ~155 ppm .
- IR : Strong C=O stretches (ester: ~1740 cm⁻¹; Boc: ~1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ with expected molecular weight (e.g., C₂₁H₃₁N₃O₅S: ~462.2 Da) .
Advanced: How can researchers validate in silico predictions of enhanced binding affinity via the thioether linkage?
Methodological Answer:
- Experimental Validation :
- Discrepancy Resolution : If empirical binding data contradict simulations, re-evaluate force field parameters (e.g., partial charges of the thioether group) or consider conformational flexibility via molecular dynamics .
Example : A related compound () showed improved Kd (1.2 nM) after optimizing thioether orientation via MD simulations .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- By-Products :
- Mitigation Strategies :
- Low Temperature : Reduces epimerization during Boc deprotection.
- Exclusion of Moisture : Use molecular sieves in thioether coupling to avoid hydrolysis .
Advanced: How does the Boc group influence stability, and what deprotection methods enable downstream functionalization?
Methodological Answer:
- Stability Profile :
- Deprotection Strategies :
- Acidic Conditions : TFA (50% in DCM, 2 h) removes Boc without affecting the ester group .
- Enzymatic Methods : Lipases in buffered solutions (pH 7.4) for orthogonal deprotection in sensitive substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
